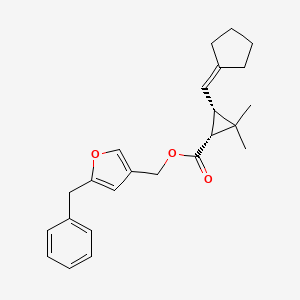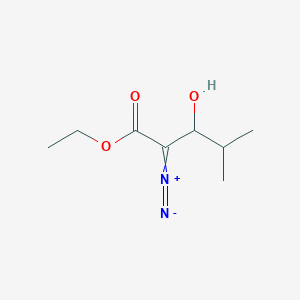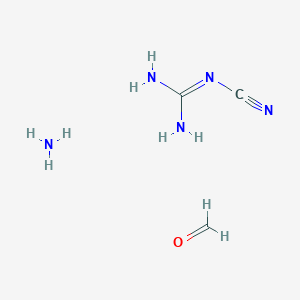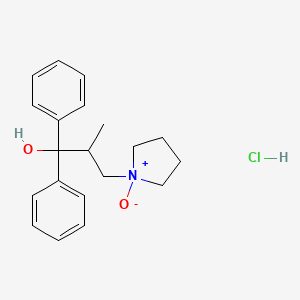
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride is a chemical compound with the molecular formula C20-H25-N-O2.Cl-H and a molecular weight of 347.92 . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Vorbereitungsmethoden
Ring Construction: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Functionalization: Preformed pyrrolidine rings can be functionalized using various reagents to introduce desired substituents.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert N-oxides back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful for investigating interactions with biological targets and potential therapeutic applications.
Industry: The compound can be used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and substituents play a crucial role in determining its binding affinity and selectivity for these targets . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidine-2,5-dione: Used in the synthesis of bioactive compounds.
Prolinol: A chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
35706-63-9 |
|---|---|
Molekularformel |
C20H26ClNO2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
2-methyl-3-(1-oxidopyrrolidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-17(16-21(23)14-8-9-15-21)20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13,17,22H,8-9,14-16H2,1H3;1H |
InChI-Schlüssel |
NPUNQPBAYASTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+]1(CCCC1)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



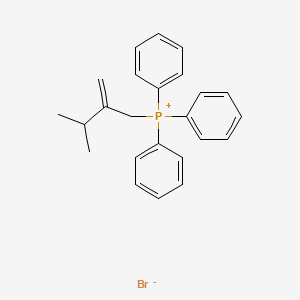


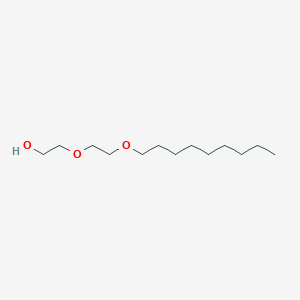
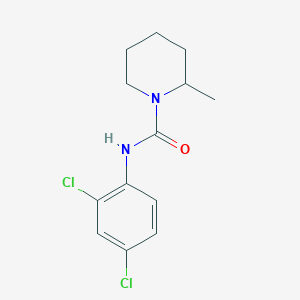

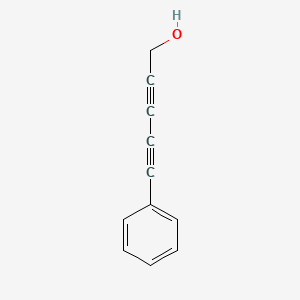
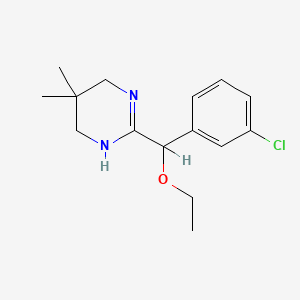

![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
